![molecular formula C30H22O11 B12842579 2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)
2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione is a complex organic compound known for its multiple hydroxyl groups and unique bichroman structure. This compound is of significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids or bases to facilitate the formation of the bichroman structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters is crucial to ensure the consistency and quality of the final product. Advanced purification methods such as recrystallization or chromatography are employed to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into less oxidized forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they may be replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydroxy derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of polyphenolic structures in various chemical environments.
Biology
Biologically, 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione is investigated for its potential antioxidant properties. Its multiple hydroxyl groups can scavenge free radicals, making it a candidate for studies related to oxidative stress and cellular protection.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its antioxidant activity suggests possible applications in treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Industry
Industrially, this compound may be used in the development of new materials or as an additive in products requiring antioxidant properties. Its stability and reactivity make it suitable for various applications in the chemical and pharmaceutical industries.
作用機序
The mechanism by which 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione exerts its effects is primarily through its antioxidant activity. The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This activity involves molecular targets such as reactive oxygen species (ROS) and pathways related to cellular redox balance.
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties but a different structural framework.
Epigallocatechin gallate (EGCG): Found in green tea, known for its potent antioxidant activity.
Resveratrol: A polyphenolic compound with antioxidant and anti-inflammatory properties.
Uniqueness
What sets 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione apart is its bichroman structure, which provides a unique arrangement of hydroxyl groups. This structure may confer distinct reactivity and stability compared to other polyphenolic compounds, making it a valuable subject for further research and application development.
特性
分子式 |
C30H22O11 |
|---|---|
分子量 |
558.5 g/mol |
IUPAC名 |
8-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O11/c31-14-4-1-12(2-5-14)22-11-21(38)24-19(36)10-20(37)26(30(24)40-22)27-28(39)25-18(35)8-15(32)9-23(25)41-29(27)13-3-6-16(33)17(34)7-13/h1-10,22,27,29,31-37H,11H2 |
InChIキー |
BTRRHXATSDHYNW-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)C6=CC=C(C=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


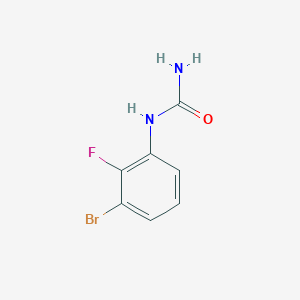

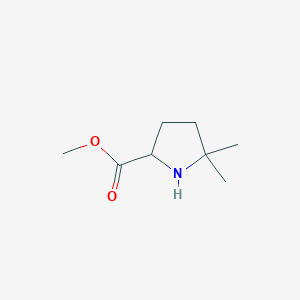
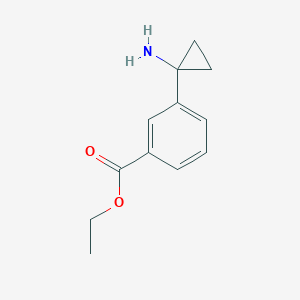
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
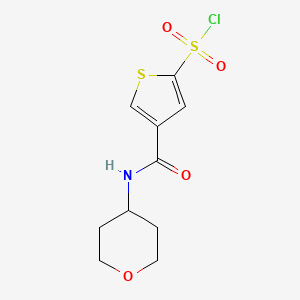
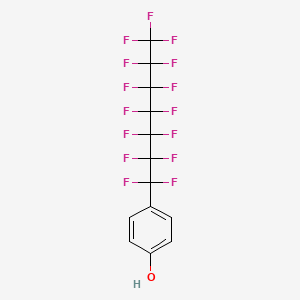
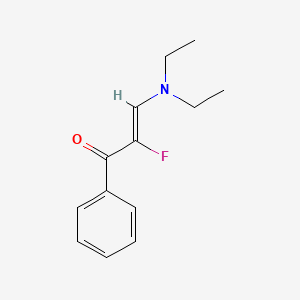

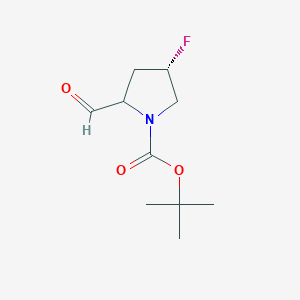
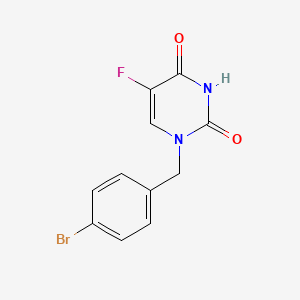
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)

